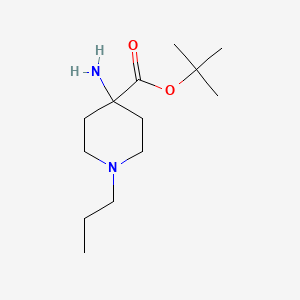

tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate

Description

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 4-amino-1-propylpiperidine-4-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-5-8-15-9-6-13(14,7-10-15)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 |

InChI Key |

KBCDKIIOOHAVHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(CC1)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate, highlighting variations in substituents, molecular properties, and safety profiles:

Key Observations:

The aminomethyl substituent in the second analog may enhance hydrophilicity, whereas the target compound’s propyl chain would increase lipophilicity, affecting membrane permeability in biological systems .

Stability :

- All analogs with tert-butyl esters exhibit stability under standard storage conditions, attributed to the steric bulk of the tert-butyl group protecting the carboxylate .

Safety Profiles: Analogs with aromatic or reactive substituents (e.g., pyridinyl) require stringent PPE, including respiratory and eye protection .

Synthetic Accessibility :

- Grignard reactions and tert-butyl protection strategies are common in synthesizing these derivatives, as seen in tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate .

Research Findings and Data Gaps

- Toxicity Data: Limited information exists for the target compound.

- Applications : Piperidine-tert-butyl carboxylates are frequently used as intermediates in drug discovery. For example, tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a pharmaceutical intermediate, indicating similar utility for the target compound .

- Contradictions: Safety classifications vary; some analogs are labeled non-hazardous , while others require full PPE . This highlights the need for compound-specific risk assessments.

Biological Activity

tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H21N3O3

- Molecular Weight : 243.3 g/mol

- CAS Number : 73874-95-0

The compound features a piperidine ring substituted with an amino group and a tert-butyl ester, which may influence its biological activity and pharmacokinetics.

Research indicates that this compound may interact with various biological pathways. Initial studies suggest that it could modulate the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. The inhibition of NLRP3 has been linked to decreased release of pro-inflammatory cytokines such as IL-1β, indicating potential therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit pyroptosis—a form of programmed cell death associated with inflammation. For instance, compounds derived from related structures showed significant inhibition of IL-1β release in LPS/ATP-stimulated THP-1 cells .

Table 1: Inhibition of IL-1β Release and Pyroptosis

| Compound ID | Concentration (µM) | % Inhibition of IL-1β Release | % Pyroptosis Inhibition |

|---|---|---|---|

| Compound A | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Compound B | 50 | 35.0 ± 5.0 | 29.1 ± 4.8 |

| tert-Butyl Compound | 10 | TBD | TBD |

Data adapted from in vitro studies on related compounds .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Although specific data on this compound is limited, related compounds have shown varying bioavailability and metabolic stability, which could inform future studies on this compound .

Antimicrobial Activity

A related compound, tert-butyl piperidin-4-ylcarbamate, demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that similar structural motifs may confer antimicrobial properties to this compound .

Cancer Research

In cancer models, derivatives of piperidine-based compounds have shown promise as inhibitors of key signaling pathways involved in tumor growth. For example, certain piperidine derivatives were effective against human tumor xenografts in vivo, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with Boc-protected piperidine derivatives as precursors. Introduce the propyl group via alkylation or reductive amination. Optimize reaction temperature (e.g., 20–60°C) and solvent polarity (e.g., DCM or THF) to balance reactivity and steric hindrance . Monitor progress via TLC or LC-MS. Purify using silica gel column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity of synthesized tert-Butyl 4-amino-1-propylpiperidine-4-carboxylate?

- Methodology : Use - and -NMR to verify substituent positions and Boc-group retention. Compare experimental spectra with computed data (e.g., PubChem-derived InChI/SMILES) . High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallinity, employ X-ray diffraction with SHELX for refinement .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to unknown inhalation toxicity . Store in airtight containers at 2–8°C, away from moisture and ignition sources . Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can contradictory spectroscopic data between synthesis batches be resolved?

- Methodology : Re-examine reaction intermediates for impurities (e.g., unreacted propylating agents). Use 2D-NMR (COSY, HSQC) to distinguish regioisomers. If crystallography is feasible, solve the crystal structure using WinGX/ORTEP to resolve ambiguities . Cross-validate with computational chemistry tools (e.g., DFT calculations for expected spectral patterns).

Q. What strategies optimize the hydrogen-bonding network in crystal structures of this compound?

- Methodology : Analyze packing motifs using graph-set analysis (e.g., Etter’s rules) . Co-crystallize with complementary H-bond donors/acceptors (e.g., carboxylic acids). Adjust solvent polarity (e.g., ethanol vs. acetonitrile) to influence supramolecular interactions. Refine crystallographic data with SHELXL for precision .

Q. How does the steric bulk of the tert-butyl group affect reactivity in downstream functionalization?

- Methodology : Compare reaction kinetics of Boc-protected vs. deprotected analogs. Use DFT calculations (e.g., Gibbs free energy barriers) to model steric effects. Experimentally, track reaction rates under identical conditions (e.g., Suzuki coupling) and characterize products via -NMR integration .

Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC-UV and identify byproducts via LC-MS. Use Arrhenius plots to predict shelf life. For pH stability, incubate in buffers (pH 1–13) and quantify intact compound .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported toxicity or ecotoxicity data?

- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity) if literature gaps exist . For ecotoxicity, use Daphnia magna or algal growth inhibition tests. Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine derivatives) as proxies .

Q. What steps ensure reproducibility in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.